

Heptacosan-1-ol molecular weight and formula

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An In-depth Technical Guide to Heptacosan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosan-1-ol is a long-chain saturated fatty alcohol with the molecular formula C27H56O. [1][2][3] It is found in various natural sources, including plants and marine organisms.[1] This document provides a comprehensive overview of the molecular and physical properties of heptacosan-1-ol, along with a detailed experimental protocol for its extraction and analysis. Additionally, its known biological activities are summarized, and a plausible signaling pathway for its anti-inflammatory effects is presented. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development.

Molecular and Physicochemical Properties

Heptacosan-1-ol is a white, waxy solid at room temperature. Its fundamental molecular and physical characteristics are summarized in the tables below.

Table 1: Molecular Properties of Heptacosan-1-ol



Property	Value	Source
Molecular Formula	C27H56O	[1]
Molecular Weight	396.73 g/mol	
IUPAC Name	Heptacosan-1-ol	_
CAS Number	2004-39-9	_

Table 2: Physicochemical Data of Heptacosan-1-ol

Property	Value	Source
Melting Point	81-83 °C	
Boiling Point	499.8 ± 13.0 °C at 760 mmHg	
Density	0.824 ± 0.06 g/cm ³	
Solubility	Insoluble in water; Soluble in chloroform	-

Spectroscopic Data

The structural elucidation of heptacosan-1-ol is supported by various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification of heptacosan-1-ol. The electron ionization (EI) mass spectrum of heptacosan-1-ol does not typically show a prominent molecular ion peak due to fragmentation. Key fragments are observed from the loss of water (M-18) and subsequent alkyl chain fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR and ¹³C-NMR spectra of heptacosan-1-ol are characteristic of a long-chain primary alcohol.

• ¹H-NMR: The spectrum is dominated by a large signal around 1.25 ppm corresponding to the methylene (-CH₂-) protons of the long alkyl chain. A triplet at approximately 3.64 ppm is



characteristic of the methylene group attached to the hydroxyl group (-CH₂OH), and a triplet at around 0.88 ppm corresponds to the terminal methyl (-CH₃) group.

• ¹³C-NMR: The spectrum shows a peak for the carbon attached to the hydroxyl group at approximately 63.1 ppm. The terminal methyl carbon appears at around 14.1 ppm, and a series of peaks between 22.7 and 32.0 ppm correspond to the methylene carbons of the alkyl chain.

Experimental Protocols Extraction and Isolation of Heptacosan-1-ol from Cassia grandis

The following protocol is a representative method for the extraction and isolation of heptacosan-1-ol from a natural source, adapted from the literature.

3.1.1. Materials and Equipment

- · Dried and powdered stem bark of Cassia grandis
- Ethanol (96%)
- n-Hexane
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns
- Thin-layer chromatography (TLC) plates (silica gel)
- Standard laboratory glassware

3.1.2. Extraction Procedure



- The powdered stem bark of Cassia grandis is subjected to solid-liquid extraction with 96% ethanol.
- The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- The crude extract is then suspended in water and partitioned successively with n-hexane and ethyl acetate.

3.1.3. Purification Procedure

- The n-hexane and ethyl acetate fractions are concentrated separately.
- The concentrated extracts are subjected to column chromatography on silica gel.
- The column is eluted with a gradient of n-hexane and ethyl acetate.
- · Fractions are collected and monitored by TLC.
- Fractions containing the compound of interest are combined and concentrated.
- Further purification can be achieved by recrystallization from a suitable solvent system to yield pure heptacosan-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

3.2.1. Instrumentation

- A gas chromatograph interfaced with a mass spectrometer (e.g., Perkin-Elmer GC Clarus 500 system).
- A fused silica capillary column (e.g., Elite-1, 30 m x 0.25 mm ID x 1 μm df, composed of 100% Dimethyl polysiloxane).

3.2.2. GC-MS Conditions

Carrier Gas: Helium at a constant flow of 1 ml/min.



- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 110 °C for 2 min, then increase at 10 °C/min to 200 °C, followed by an increase at 5 °C/min to 280 °C, and hold for 9 min.
- Mass Spectrometer: Operated in EI mode at 70 eV, with a scan interval of 0.5 seconds and a mass range of 45 to 450 Da.

Biological Activity

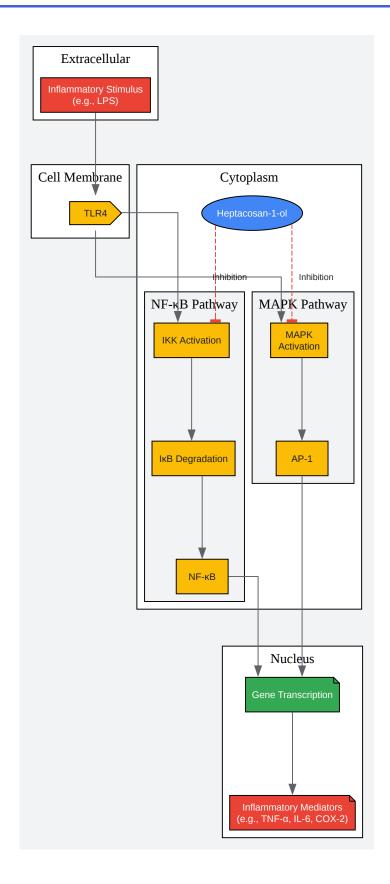
Heptacosan-1-ol has been reported to exhibit a range of biological activities, including:

- Antimicrobial Activity: It has shown activity against various bacteria and fungi.
- Antioxidant Activity: Like other long-chain alcohols, it is believed to possess antioxidant properties.
- Anti-inflammatory Activity: Studies on related long-chain hydrocarbons suggest potential antiinflammatory effects, possibly through the modulation of key signaling pathways.

Plausible Anti-inflammatory Signaling Pathway

While the precise molecular mechanisms of heptacosan-1-ol are still under investigation, its anti-inflammatory effects may be mediated through the inhibition of the NF-kB and MAPK signaling pathways, which are central to the inflammatory response. The diagram below illustrates a plausible mechanism.





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Caption: Plausible anti-inflammatory mechanism of Heptacosan-1-ol.



Conclusion

Heptacosan-1-ol is a naturally occurring long-chain fatty alcohol with defined physicochemical and spectroscopic properties. Its presence in various botanicals and its reported biological activities, particularly its potential anti-inflammatory and antioxidant effects, make it a molecule of interest for further research in drug discovery and development. The experimental protocols provided herein offer a basis for its extraction, isolation, and analysis, facilitating future investigations into its therapeutic potential.

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